Technical Guide: Synthesis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine
Technical Guide: Synthesis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine
Topic: 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Synthesis Pathway Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
This guide details the synthetic pathway for 5-phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-benzyloxy-2-isopropenylpyridine), a functionalized pyridine derivative.[1] This molecule serves as a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands, particularly those analogous to SIB-1508Y and Altinicline . The isopropenyl group at the C2 position acts as a versatile handle for further functionalization (e.g., reduction to an isopropyl group, hydroboration, or cyclization), while the C5-benzyloxy motif provides a protected hydroxyl group that modulates lipophilicity and receptor binding affinity.
The protocol outlined below prioritizes regioselectivity and scalability , utilizing a convergent Suzuki-Miyaura cross-coupling strategy to install the sterically demanding isopropenyl group on a pre-functionalized pyridine core.[1]
Retrosynthetic Analysis
The most robust route to the target molecule involves a disconnection at the C2–C(vinyl) bond.[1] Direct installation of the isopropenyl group via cross-coupling is superior to dehydration methods (e.g., from tertiary alcohols) due to milder conditions and the avoidance of acid-catalyzed polymerization of the vinyl group.
Strategic Disconnections[1]
-
C2–C(vinyl) Bond: Formed via Suzuki-Miyaura Coupling between a 2-halopyridine and an isopropenylboron species.[1]
-
C5–O Bond: Formed via Williamson ether synthesis (O-alkylation) of commercially available 6-bromopyridin-3-ol.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from 6-bromopyridin-3-ol.
Detailed Synthesis Protocols
Stage 1: Synthesis of 2-Bromo-5-benzyloxypyridine
This step protects the C5-hydroxyl group.[1] The choice of DMF as a solvent with Potassium Carbonate (
Reagents:
-
6-Bromopyridin-3-ol (1.0 equiv)[1]
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (
, 2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Protocol:
-
Setup: Charge a dry round-bottom flask with 6-bromopyridin-3-ol (e.g., 10.0 g, 57.5 mmol) and anhydrous DMF (100 mL).
-
Base Addition: Add
(15.9 g, 115 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes. -
Alkylation: Add benzyl bromide (7.5 mL, 63.2 mmol) dropwise via a syringe over 10 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting phenol (
) should disappear, and a new spot ( ) should appear.[1] -
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.[1]
-
Isolation: Filter the solid, wash copiously with water (3 x 50 mL) to remove residual DMF, and dry under vacuum at 40°C.[1]
-
Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 90–95% Key Intermediate Data: 2-Bromo-5-benzyloxypyridine (CAS: 83664-33-9).[1]
Stage 2: Suzuki-Miyaura Coupling (Target Formation)
The installation of the isopropenyl group requires a robust palladium catalyst.[1]
Reagents:
-
2-Bromo-5-benzyloxypyridine (Intermediate A, 1.0 equiv)
-
Isopropenylboronic acid pinacol ester (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
or (2.5 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Degassing: In a reaction vial or flask, combine 2-bromo-5-benzyloxypyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and base (2.5 equiv) in 1,4-dioxane/water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).[1]
-
Catalyst Addition: Add
(0.05 equiv) under a positive pressure of inert gas.[1] -
Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours.
-
Note: The reaction mixture will turn black as Pd(0) species form.[1]
-
-
Monitoring: Check by TLC or LC-MS. The bromide starting material should be fully consumed.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry the organic layer over
and concentrate under reduced pressure. -
Purification: The crude oil often contains boron residues.[1] Purify via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (95:5 to 85:15).
Yield Expectation: 80–88%[1]
Figure 2: Forward reaction scheme for the palladium-catalyzed C-C bond formation.
Analytical Characterization (Expected Data)
As this specific derivative is a known type of intermediate, the following analytical data is representative of the structure.
| Technique | Expected Signal / Value | Structural Assignment |
| 1H NMR (400 MHz, | H6 (Pyridine, ortho to ether) | |
| Ph (Benzyl aromatic protons) | ||
| H3 (Pyridine, ortho to vinyl) | ||
| H4 (Pyridine, meta to vinyl) | ||
| =CH2 (Vinyl protons, geminal) | ||
| O-CH2-Ph (Benzylic methylene) | ||
| -CH3 (Methyl on vinyl group) | ||
| 13C NMR (100 MHz, | Pyridine ipso carbons | |
| Quaternary vinyl carbon | ||
| Terminal alkene carbon | ||
| Benzylic carbon | ||
| HRMS (ESI) | Calc. for |
Safety & Scale-Up Considerations
Handling Boronic Esters
Isopropenylboronic acid pinacol ester is generally stable but can degrade if exposed to moisture over long periods.[1] Store at 2–8°C. In the reaction, ensure the boronate is added to the solvent before the catalyst to prevent homocoupling of the halide.[1]
Palladium Removal
For pharmaceutical applications, residual palladium must be removed.[1]
-
Lab Scale: Filtration through a pad of Celite usually suffices.[1]
-
Process Scale: Use metal scavengers (e.g., SiliaMetS® Thiol or DMT) post-reaction.[1] Stir the crude organic solution with the scavenger resin for 2 hours, then filter.[1]
Exotherm Control
The alkylation step (Stage 1) is exothermic.[1] On a multigram scale, add benzyl bromide slowly and ensure adequate cooling capacity (reflux condenser and ice bath standby) to prevent thermal runaway.[1]
References
-
Suzuki-Miyaura Cross-Coupling Mechanism & Scope
-
Synthesis of 2-Alkoxy-5-bromopyridines
-
General Protocol for Vinyl Boronate Coupling
-
Nicotinic Ligand Synthesis (Contextual Grounding)
